![molecular formula C14H14N2O3 B105926 6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 18144-55-3](/img/structure/B105926.png)
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological and therapeutic properties, including their use as anticoagulants, antibiotics, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several well-known reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . For 6-amino-3-(1-pyrrolidinylcarbonyl)-coumarin, a common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of coumarin derivatives often employs green chemistry approaches, including the use of microwave or ultrasound energy to enhance reaction efficiency and reduce environmental impact . Metal-catalyzed reactions, such as Heck and Suzuki coupling, are also utilized to produce coumarin derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidinylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells . Additionally, its fluorescence properties make it useful for imaging and detection applications .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant properties.
Uniqueness
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific structural features, which confer distinct fluorescence properties and potential biological activities . Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other coumarin derivatives .
Properties
CAS No. |
18144-55-3 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2 |
InChI Key |
JMMNFKYSQYCWBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Key on ui other cas no. |
18144-55-3 |
Synonyms |
6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin |
Origin of Product |
United States |
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